1-Bromo-3-[(phenylsulfonyl)methyl]benzene
Overview
Description
“1-Bromo-3-[(phenylsulfonyl)methyl]benzene” is a chemical compound with the molecular formula C13H11BrO2S. It has an average mass of 311.194 Da and a monoisotopic mass of 309.966309 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-[(phenylsulfonyl)methyl]benzene” include a boiling point of 182.1±9.0 °C at 760 mmHg and a vapor pressure of 1.1±0.3 mmHg at 25°C .
Scientific Research Applications
Crystal Structure and Interactions
- Crystal Structure Analysis : The compound 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, a structurally similar compound to 1-Bromo-3-[(phenylsulfonyl)methyl]benzene, has been analyzed for its crystal structure. It demonstrates specific interactions like C—H⋯π and intra- and intermolecular C—H⋯O interactions, which are significant in understanding molecular arrangements in crystalline forms (Choi, Seo, Son, & Lee, 2008).
Synthesis and Chemical Reactions
Synthesis of Pyrazoles : Vinyl phenyl sulfone derivatives, which are closely related to 1-Bromo-3-[(phenylsulfonyl)methyl]benzene, have been utilized in the synthesis of various pyrazolines and pyrazoles, demonstrating the compound's potential as a precursor in organic synthesis (Vasin, Razin, Bezrukova, Korovin, Petrov, & Somov, 2015).
Reagent in Organic Synthesis : Compounds like 2,3-dibromo-1-(phenylsulfonyl)-1-propene, structurally similar to 1-Bromo-3-[(phenylsulfonyl)methyl]benzene, serve as versatile reagents in the synthesis of organic compounds like furans and cyclopentenones (Watterson, Ni, Murphree, & Padwa, 2003).
Multi-Coupling Reagent : Similar compounds like 3-bromo-2-(tert-butylsulfonyl)-1-propene have been identified as multi-coupling reagents in various chemical reactions, indicating the potential application of 1-Bromo-3-[(phenylsulfonyl)methyl]benzene in diverse synthetic pathways (Auvray, Knochel, & Normant, 1985).
Potential Applications in Sensing and Catalysis
- Anion Sensing : A study on blue fluorescent triarylboron-functionalized bisbenzimidazole and its salt, using a structure similar to 1-Bromo-3-[(phenylsulfonyl)methyl]benzene, highlights its potential application in anion sensing, particularly for small fluoride and cyanide anions (Brazeau, Yuan, Ko, Wyman, & Wang, 2017).
properties
IUPAC Name |
1-(benzenesulfonylmethyl)-3-bromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMGKBXLDYZFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679701 | |
Record name | 1-[(Benzenesulfonyl)methyl]-3-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-[(phenylsulfonyl)methyl]benzene | |
CAS RN |
130891-01-9 | |
Record name | 1-[(Benzenesulfonyl)methyl]-3-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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